2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-

Chemical stability Pyrimidine hydrate Reference standard integrity

2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- (CAS 1635-26-3), also referred to as 5-hydroxy-5,6-dihydrouracil or 5-hydroxy-1,3-diazinane-2,4-dione, is a reduced pyrimidine derivative with a hydroxyl substituent at the C5 position of the saturated dihydrouracil ring (molecular formula C₄H₆N₂O₃, MW 130.10). It belongs to the class of 5,6-dihydro-pyrimidine oxidation products that arise from hydroxyl radical attack on DNA/RNA pyrimidine bases under ionizing radiation or oxidative stress conditions.

Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
CAS No. 1635-26-3
Cat. No. B12367868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy-
CAS1635-26-3
Molecular FormulaC4H6N2O3
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)O
InChIInChI=1S/C4H6N2O3/c7-2-1-5-4(9)6-3(2)8/h2,7H,1H2,(H2,5,6,8,9)
InChIKeyRFKUZJDCLCWCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 5-Hydroxy-5,6-Dihydrouracil (CAS 1635-26-3): Identity, Class, and Scientific Context


2,4(1H,3H)-Pyrimidinedione, dihydro-5-hydroxy- (CAS 1635-26-3), also referred to as 5-hydroxy-5,6-dihydrouracil or 5-hydroxy-1,3-diazinane-2,4-dione, is a reduced pyrimidine derivative with a hydroxyl substituent at the C5 position of the saturated dihydrouracil ring (molecular formula C₄H₆N₂O₃, MW 130.10) [1]. It belongs to the class of 5,6-dihydro-pyrimidine oxidation products that arise from hydroxyl radical attack on DNA/RNA pyrimidine bases under ionizing radiation or oxidative stress conditions [2]. Unlike its 6-hydroxy isomer (uracil hydrate), which readily dehydrates to uracil in neutral or acidic solution, the 5-hydroxy isomer is chemically stable under these conditions, a differentiating property that directly impacts its shelf-life, handling, and utility as a reference standard [3]. The compound is primarily procured as an authentic reference material for GC-MS/SIM and LC-MS/MS analytical workflows quantifying oxidative DNA lesions, and as a defined substrate in DNA repair enzyme activity assays [2][4].

Why 5-Hydroxy-5,6-Dihydrouracil Cannot Be Substituted by Generic Dihydrouracil or 5-Hydroxyuracil Analogs in Analytical and Biochemical Workflows


Substituting 5-hydroxy-5,6-dihydrouracil (CAS 1635-26-3) with 5,6-dihydrouracil, 5-hydroxyuracil, 5,6-dihydroxyuracil (uracil glycol), or 6-hydroxy-5,6-dihydrouracil will alter or invalidate experimental outcomes because these analogs differ in ring saturation, hydroxyl position, chemical stability, DNA repair enzyme substrate specificity, and chromatographic retention behavior [1][2]. The 6-hydroxy isomer undergoes spontaneous dehydration to uracil in neutral or acidic media, whereas the 5-hydroxy isomer remains stable, meaning that procurement of the correct positional isomer is essential for accurate calibration curve preparation and long-term reference standard reliability [1]. Furthermore, DNA glycosylases such as E. coli endonuclease III (Nth) and yeast Ntg1/Ntg2 discriminate between 5-hydroxy-6-hydrouracil, 5,6-dihydrouracil, and 5-hydroxyuracil as distinct substrates with differing excision kinetics [2][3]. The quantitative evidence presented below demonstrates that these chemical and biological differences are measurable and consequential for scientific selection.

Quantitative Differentiation Evidence for 5-Hydroxy-5,6-Dihydrouracil (CAS 1635-26-3) Versus Its Closest Chemical and Biological Analogs


Chemical Stability in Neutral/Acidic Solution: 5-Hydroxy Isomer vs. 6-Hydroxy Isomer (Uracil Hydrate)

5-Hydroxy-5,6-dihydrouracil is chemically stable in neutral or acidic aqueous solution, whereas its positional isomer 6-hydroxy-5,6-dihydrouracil (uracil hydrate) undergoes rapid dehydration via elimination of a water molecule to yield uracil under identical conditions [1]. This stability divergence has direct consequences: the 6-hydroxy isomer cannot be reliably used as a calibration standard or stored as a reference material in aqueous solution, while the 5-hydroxy isomer retains structural integrity over time [1].

Chemical stability Pyrimidine hydrate Reference standard integrity Isomer comparison

Radiation Chemical Yield from Poly(U) Radiolysis: 5-Hydroxy-5,6-Dihydrouracil vs. Released Undamaged Uracil

Upon γ-radiolysis of N₂O-saturated aqueous solutions containing 1 mmol dm⁻³ poly(U), the radiation chemical yield of 5-hydroxy-5,6-dihydrouracil was measured at G = 0.04 μmol J⁻¹, compared to G = 0.31 μmol J⁻¹ for released undamaged uracil [1]. This represents an approximately 7.8-fold lower yield for the 5-hydroxy adduct relative to uracil release, establishing that hydroxyl radical attack on poly(U) predominantly generates strand breaks with uracil release rather than forming the stable 5-hydroxy adduct [1]. Furthermore, radioprotector experiments with cysteamine and 2-mercaptoethanol demonstrated that only 20% of the OH-radicals attacking poly(U) result in 5-hydroxy uracil adduct formation [1].

Radiation chemistry Oxidative RNA damage Hydroxyl radical Product yield

DNA Repair Enzyme Substrate Recognition: Endonuclease III Specifically Excises 5-Hydroxy-6-Hydrouracil from Oxidatively Damaged DNA

E. coli endonuclease III (Nth) was shown to excise 5-hydroxy-6-hydrouracil (i.e., 5-hydroxy-5,6-dihydrouracil) from γ-irradiated DNA alongside seven other pyrimidine-derived lesions, whereas none of the purine-derived lesions in the same DNA substrate were excised [1]. Among the 16 total lesions identified and quantified by GC/MS, the enzyme's substrate spectrum was strictly limited to pyrimidine modifications, and 5-hydroxy-6-hydrouracil was one of four cytosine-derived lesions recognized [1]. Subsequent kinetic analysis of E. coli Nth confirmed that 5-hydroxy-6-hydrouracil is excised with a preference similar to that for the enzyme's known major substrates, thymine glycol and 5-hydroxycytosine [2].

DNA repair Endonuclease III Base excision repair Substrate specificity

Cross-Species Conservation of 5-Hydroxy-6-Hydrouracil Recognition by Eukaryotic Nth Homologs (Yeast Ntg1/Ntg2)

The Saccharomyces cerevisiae Ntg1 and Ntg2 proteins, functional homologs of E. coli endonuclease III, both excise 5-hydroxy-6-hydrouracil from γ-irradiated DNA, along with five other pyrimidine-derived lesions (5-hydroxy-6-hydrothymine, 5-hydroxy-5-methylhydantoin, 5-hydroxyuracil, 5-hydroxycytosine, thymine glycol) and two purine-derived lesions [1]. Notably, the substrate specificity profiles of Ntg1 and Ntg2 are not identical to each other or to bacterial Nth, with significant kinetic differences despite extensive structural conservation [1]. This cross-species recognition pattern—spanning bacteria, yeast, and mammalian NEIL1 homologs—establishes 5-hydroxy-6-hydrouracil as a conserved biomarker lesion for assessing base excision repair capacity across experimental model systems [1][2].

DNA glycosylase Cross-species substrate specificity Ntg1/Ntg2 Evolutionary conservation

Evidence-Backed Application Scenarios for Procuring 5-Hydroxy-5,6-Dihydrouracil (CAS 1635-26-3)


Authentic Reference Standard for GC-MS/SIM Quantification of Oxidative Pyrimidine Lesions in DNA/RNA

Given its defined radiation chemical yield (G = 0.04 μmol J⁻¹) [1] and its established detection by GC-MS with selected-ion monitoring (GC-MS/SIM) as the trimethylsilyl derivative [2], 5-hydroxy-5,6-dihydrouracil serves as an authentic reference material for constructing calibration curves in oxidative DNA/RNA damage quantification workflows. Its chemical stability in neutral and acidic solution ensures reliable standard preparation, unlike the labile 6-hydroxy isomer [3]. Laboratories measuring oxidative lesions in irradiated biological matrices should procure this compound as a primary reference standard to ensure accurate peak assignment and quantification.

Defined Substrate for Endonuclease III (Nth) Family DNA Glycosylase Activity Assays

5-Hydroxy-5,6-dihydrouracil is a validated substrate for E. coli endonuclease III (Nth) [1], yeast Ntg1/Ntg2 [2], and mammalian NEIL1 (as a 5-hydroxypyrimidine class member) [3]. Oligonucleotides containing a site-specific 5-hydroxy-6-hydrouracil lesion can be used to measure the excision activity of these glycosylases in purified enzyme preparations or cell extracts. This application leverages the compound's cross-species substrate recognition to enable comparative DNA repair capacity studies across bacterial, yeast, and mammalian model systems.

Mechanistic Probe for Hydroxyl Radical-Induced RNA Damage Pathway Partitioning

The quantitative finding that only 20% of OH-radicals attacking poly(U) yield 5-hydroxy-5,6-dihydrouracil adducts, while the remaining 80% produce uracil release and other products [1], establishes this compound as a specific mechanistic probe for the 5-hydroxy adduct formation pathway. Researchers investigating the chemical partitioning of hydroxyl radical reactions with RNA can use the authentic compound to quantify this minor but mechanistically distinct pathway, complementing measurements of the dominant uracil-release pathway.

Synthetic Precursor for 5-Substituted Dihydrouracil Derivatives in Medicinal Chemistry

The synthetic route reported by Nofre et al. (1965)—condensation of potassium isocyanate with ethyl isoserinate—provides access to the 5-hydroxy-dihydrouracil scaffold [1]. This scaffold has gained prominence in Cereblon-recruiting PROTACs and other drug discovery programs utilizing the dihydrouracil motif [2]. The chemical stability of the 5-hydroxy isomer relative to the 6-hydroxy isomer makes it the preferred intermediate for further derivatization at the 5-position in medicinal chemistry applications.

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